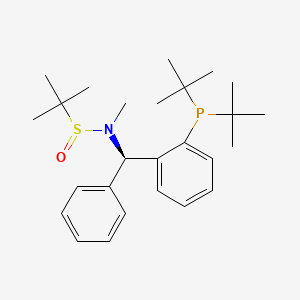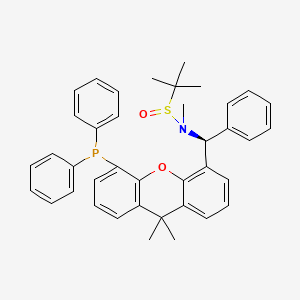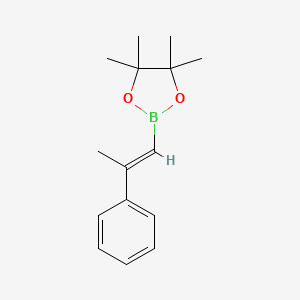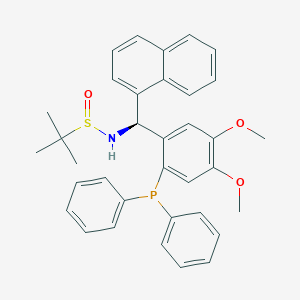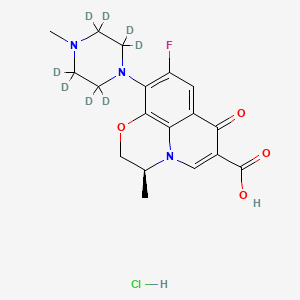
Levofloxacin-d8 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levofloxacin-d8 (hydrochloride) is a deuterated form of levofloxacin, a third-generation fluoroquinolone antibiotic. The deuterium atoms replace hydrogen atoms in the molecular structure, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems. Levofloxacin itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin-d8 (hydrochloride) typically involves the incorporation of deuterium atoms into the levofloxacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of levofloxacin can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of levofloxacin-d8 (hydrochloride) follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated precursors to ensure efficient incorporation of deuterium.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain high-purity levofloxacin-d8 (hydrochloride).
化学反应分析
Types of Reactions
Levofloxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert levofloxacin-d8 (hydrochloride) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
科学研究应用
Levofloxacin-d8 (hydrochloride) has several scientific research applications:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of levofloxacin in biological systems.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Antibacterial Research: Used in studies to evaluate the efficacy and mechanism of action of fluoroquinolone antibiotics.
Isotope Labeling: Employed in various labeling studies to track the movement and interaction of the compound within biological systems.
作用机制
Levofloxacin-d8 (hydrochloride) exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin-d8 (hydrochloride) prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Ofloxacin: A second-generation fluoroquinolone with a similar mechanism of action but less potent than levofloxacin.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity but different pharmacokinetic properties.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against gram-positive bacteria.
Uniqueness
Levofloxacin-d8 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis. Additionally, its broad-spectrum activity and high potency make it a valuable compound in antibacterial research.
属性
分子式 |
C18H21ClFN3O4 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1/i3D2,4D2,5D2,6D2; |
InChI 键 |
CAOOISJXWZMLBN-DAURPZAXSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |
规范 SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


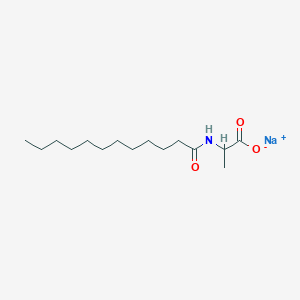
![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)

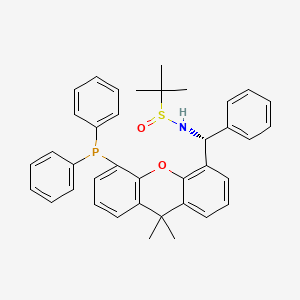
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

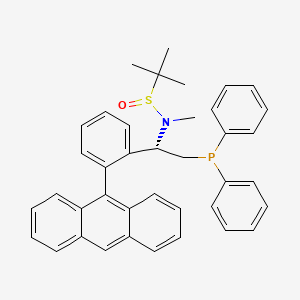
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
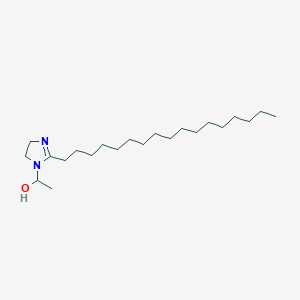
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
